molecular formula C22H17NO4 B4655944 N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide

N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide

Cat. No.: B4655944
M. Wt: 359.4 g/mol
InChI Key: FGOUGLHORCBQAF-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step may involve a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with an amine derivative of the chromene.

    Attachment of the 4-methylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a 4-methylphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The furan and chromene moieties could facilitate binding to specific sites on proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-phenyl-2-oxochromene-3-carboxamide
  • N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide
  • N-(furan-2-ylmethyl)-N-(4-chlorophenyl)-2-oxochromene-3-carboxamide

Uniqueness

“N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide” stands out due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c1-15-8-10-17(11-9-15)23(14-18-6-4-12-26-18)21(24)19-13-16-5-2-3-7-20(16)27-22(19)25/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOUGLHORCBQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide
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N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide
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N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide
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N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide
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N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide
Reactant of Route 6
N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide

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